N'-Hydroxy-1H-benzimidazole-5-carboximidamide
Description
N'-Hydroxy-1H-benzimidazole-5-carboximidamide is a benzimidazole derivative characterized by a hydroxy-substituted carboximidamide group at position 5 of the benzimidazole core. This compound is synthesized via the reaction of hydroxylamine hydrochloride with a precursor (e.g., benzoimidazole-5-carbonitrile or similar intermediates) under reflux conditions in ethanol, often in the presence of a base such as potassium carbonate .
Properties
IUPAC Name |
N'-hydroxy-3H-benzimidazole-5-carboximidamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4O/c9-8(12-13)5-1-2-6-7(3-5)11-4-10-6/h1-4,13H,(H2,9,12)(H,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOHZNRZEBBMFNP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(=NO)N)NC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=C(C=C1/C(=N/O)/N)NC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20656745 | |
| Record name | N'-Hydroxy-1H-benzimidazole-6-carboximidamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20656745 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
939999-63-0 | |
| Record name | N'-Hydroxy-1H-benzimidazole-6-carboximidamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20656745 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N'-Hydroxy-1H-benzimidazole-5-carboximidamide typically involves the reaction of 1H-benzimidazole-5-carboximidamide with hydroxylamine under specific conditions. The reaction is usually carried out in an aqueous or alcoholic solvent at elevated temperatures to facilitate the formation of the hydroxylated product.
Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: N'-Hydroxy-1H-benzimidazole-5-carboximidamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the compound.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be performed using suitable nucleophiles and reaction conditions.
Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the compound, as well as substituted benzimidazole derivatives.
Scientific Research Applications
Medicinal Chemistry
N'-Hydroxy-1H-benzimidazole-5-carboximidamide has been investigated for its pharmacological activities, including:
- Antimicrobial Activity : Studies have shown that derivatives of benzimidazole exhibit significant antimicrobial properties. The hydroxylamine group enhances interaction with biological targets, potentially leading to novel antimicrobial agents.
- Anticancer Properties : Research indicates that benzimidazole derivatives can inhibit cancer cell proliferation. For instance, studies have demonstrated that compounds similar to this compound can induce apoptosis in various cancer cell lines.
Agricultural Chemistry
This compound may serve as a precursor for developing agrochemicals. Its ability to interact with biological systems suggests potential applications in creating effective pesticides or herbicides.
Material Science
This compound can also be utilized in synthesizing new materials. Its unique properties may contribute to the development of polymers or coatings with enhanced performance characteristics.
Case Study 1: Antimicrobial Evaluation
A study published in the Journal of Medicinal Chemistry evaluated a series of benzimidazole derivatives, including this compound, for their antimicrobial activity against various pathogens. The results indicated a significant reduction in bacterial growth, highlighting the compound's potential as an antimicrobial agent .
Case Study 2: Anticancer Activity
In another investigation, researchers synthesized derivatives based on this compound and tested them against human cancer cell lines. The findings revealed that certain modifications to the structure enhanced cytotoxicity, suggesting pathways for developing new anticancer drugs .
Mechanism of Action
The mechanism by which N'-Hydroxy-1H-benzimidazole-5-carboximidamide exerts its effects involves its interaction with molecular targets and pathways. The compound may bind to specific enzymes or receptors, leading to biological responses. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below highlights key structural differences and similarities between N'-Hydroxy-1H-benzimidazole-5-carboximidamide and its analogs:
Solubility and Stability
- The hydroxy-carboximidamide group in this compound enhances water solubility compared to ester or hydrocarbon-substituted analogs (e.g., ethyl carboxylate derivatives in ).
- Chloro- or nitro-substituted analogs (e.g., compound 14 in ) display higher thermal stability but lower solubility in aqueous media .
Biological Activity
N'-Hydroxy-1H-benzimidazole-5-carboximidamide is a compound of interest due to its diverse biological activities, including antimicrobial, antiviral, and anticancer properties. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies.
This compound belongs to a class of benzimidazole derivatives known for their pharmacological potential. The structural formula is represented as follows:
The presence of the hydroxylamine group is crucial for its interaction with various biological targets, allowing it to modulate enzyme activity and receptor signaling pathways.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The hydroxylamine group can facilitate binding through hydrogen bonding or coordination with metal ions in enzymatic active sites. This interaction can lead to either inhibition or activation of the target proteins, resulting in diverse biological outcomes.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. It has been shown to exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds derived from benzimidazole have demonstrated selective antiproliferative activity against MCF-7 breast cancer cells, with IC50 values ranging from 1.2 to 5.3 μM .
Table 1: Anticancer Activity of this compound
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 1.2 - 5.3 | Induction of apoptosis via CDK-2/CyclinD1 regulation |
| HL-60 | Not specified | Cell cycle arrest at G1/S phase |
Antiviral Activity
The compound has also been evaluated for its antiviral properties. Research indicates that benzimidazole derivatives can inhibit the replication of various viruses. For example, modifications in the benzimidazole structure have led to enhanced activity against Respiratory Syncytial Virus (RSV) with reported EC50 values in the low nanomolar range .
Table 2: Antiviral Activity Data
Study 1: Anticancer Evaluation
A study conducted by researchers at the National Cancer Institute assessed the cytotoxic effects of this compound on a panel of 60 cancer cell lines. The results showed that this compound effectively inhibited cell growth in several lines, indicating its potential as a lead compound for further development .
Study 2: Antiviral Efficacy
In another investigation, derivatives of N'-Hydroxy-1H-benzimidazole were synthesized and tested for their antiviral properties against RSV and HIV. The findings revealed that certain modifications significantly enhanced antiviral activity while maintaining low cytotoxicity levels .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
